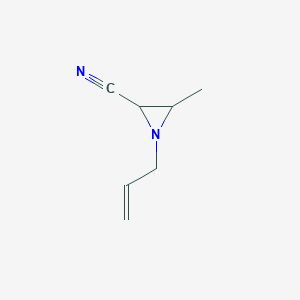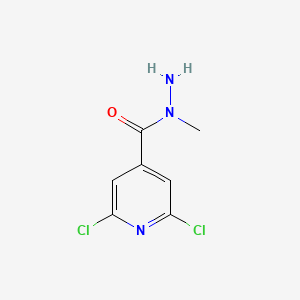
Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide is a chemical compound that belongs to the class of hydrazides It is derived from isonicotinic acid, which is a pyridine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide typically involves the reaction of 2,6-dichloroisonicotinic acid with methylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,6-dichloroisonicotinic acid and methylhydrazine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted isonicotinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide has several scientific research applications:
Wirkmechanismus
The mechanism of action of isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide involves its interaction with specific molecular targets. In plants, it induces systemic resistance by activating defense-related enzymes such as chitinase . In microbial systems, it may inhibit the synthesis of essential cellular components, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinic acid hydrazide: Known for its use in tuberculosis treatment.
2,6-dichloroisonicotinic acid: Used as a plant resistance inducer.
Nicotinic acid derivatives: Various derivatives with different biological activities.
Uniqueness
Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide is unique due to its dual role in both plant protection and potential antimicrobial applications. Its specific structure allows it to interact with different biological systems, making it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
57803-52-8 |
|---|---|
Molekularformel |
C7H7Cl2N3O |
Molekulargewicht |
220.05 g/mol |
IUPAC-Name |
2,6-dichloro-N-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C7H7Cl2N3O/c1-12(10)7(13)4-2-5(8)11-6(9)3-4/h2-3H,10H2,1H3 |
InChI-Schlüssel |
LBIXEEKFDDQZKB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1=CC(=NC(=C1)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


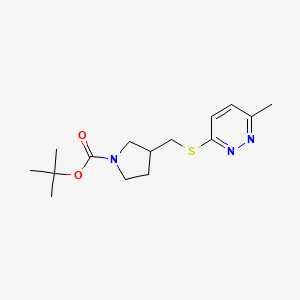
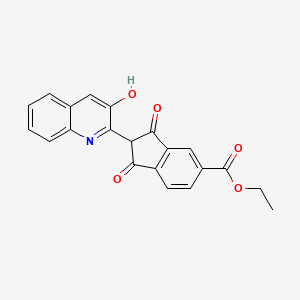




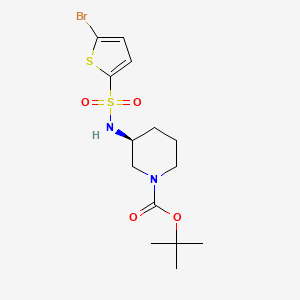
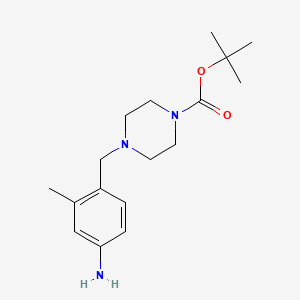
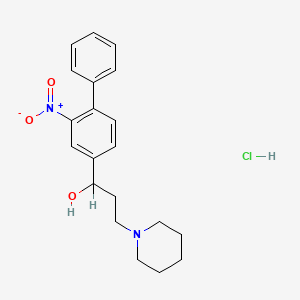

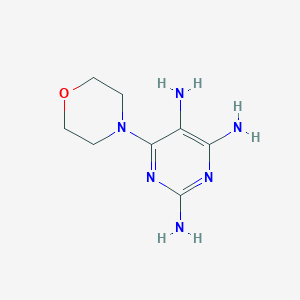
![2-Chloro-5-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13957984.png)

